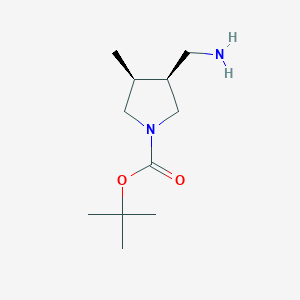

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate

Descripción

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

The systematic name for this compound is tert-butyl (3R,4R)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate , reflecting its stereochemistry and substituent positions. Key components of the nomenclature include:

- Pyrrolidine : The parent five-membered saturated heterocyclic ring containing one nitrogen atom.

- 1-Carboxylate : A tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 1.

- 3-(Aminomethyl) : A primary amine-linked methyl group at position 3.

- 4-Methyl : A methyl group at position 4.

- Cis-configuration : The stereochemical relationship between the 3-(aminomethyl) and 4-methyl groups, both occupying equatorial or axial positions on the same face of the pyrrolidine ring.

This classification places the compound within the broader category of Boc-protected pyrrolidine derivatives, which are pivotal in peptide synthesis and drug design.

Molecular Formula and Structural Representation

The molecular formula C₁₁H₂₂N₂O₂ corresponds to a molecular weight of 214.30 g/mol . The structural features include:

| Feature | Description |

|---|---|

| Pyrrolidine core | A five-membered ring with nitrogen at position 1. |

| Boc group | tert-Butoxycarbonyl protecting group at N1. |

| 3-Substituent | -CH₂NH₂ (aminomethyl) group. |

| 4-Substituent | -CH₃ (methyl) group. |

| Stereochemistry | Cis-configuration between C3 and C4 substituents. |

The Boc group enhances solubility in organic solvents, while the aminomethyl moiety provides a site for further functionalization, such as amide bond formation.

Stereochemical Configuration and Conformational Analysis

The cis arrangement of the 3-(aminomethyl) and 4-methyl groups imposes distinct conformational constraints on the pyrrolidine ring. Key findings include:

- Ring Puckering : The pyrrolidine ring adopts a twisted (T) conformation to minimize steric clash between substituents. Computational studies using DFT methods reveal a preference for the 3T₄ conformer (puckering amplitude Φₘₐₓ ≈ 40°, phase angle P ~ 180°).

- Hydrogen Bonding : The aminomethyl group participates in intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing the cis configuration.

- Steric Effects : The tert-butyl group in the Boc moiety induces steric hindrance, further restricting rotational freedom around the N1-C2 bond.

Comparative NMR studies of cis and trans isomers show distinct coupling constants (³JHH), with cis isomers exhibiting higher dihedral angle variability due to substituent proximity.

Comparative Analysis with Trans-isomer and Related Derivatives

Cis vs. Trans Isomerism

Related Derivatives

- tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate : Differs by a hydroxyl group at C4, altering hydrogen-bonding capacity.

- Cis-tert-butyl 3-(aminomethyl)-4-ethylpyrrolidine-1-carboxylate : The ethyl group increases lipophilicity but reduces crystallinity.

- Boc-protected proline analogs : Share similar conformational restraints but lack the aminomethyl functionality.

The cis isomer’s structural rigidity makes it advantageous in asymmetric catalysis, whereas trans isomers are more suited for linear peptide architectures.

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXDXUVIZLNSHM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a substitution reaction, often using reagents such as formaldehyde and ammonia or amines.

Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate is a compound of increasing interest in scientific research due to its unique structural characteristics and potential applications across various fields, particularly in chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, including detailed data tables and documented case studies.

Structural Characteristics

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's reactivity and interaction with biological targets.

- Aminomethyl Group : Enhances the compound's ability to interact with enzymes and receptors.

- Tert-butyl Ester : Provides stability and lipophilicity, aiding in the compound's pharmacokinetic properties.

Chemistry

This compound serves as a building block in the synthesis of more complex molecules. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in developing new drugs targeting various diseases.

- Agrochemicals : The compound is also explored for potential use in agricultural chemicals, enhancing crop protection.

Biology

Research indicates that this compound may possess significant biological activity:

- Enzyme Interactions : Studies suggest that it can interact with enzymes such as acetylcholinesterase and β-secretase, potentially influencing metabolic pathways relevant to neurodegenerative diseases like Alzheimer's disease .

- Receptor Binding : It has shown affinity for neurotransmitter receptors, indicating potential applications in treating mood disorders and cognitive impairments .

Medicine

The therapeutic potential of this compound is under investigation:

- Neuroprotective Effects : In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress induced by amyloid-beta peptide.

- Cognitive Enhancement : Animal studies have indicated improved cognitive performance in memory tasks when treated with this compound .

Neuroprotective Effects

In one study, researchers evaluated the protective effects of this compound on astrocyte cells exposed to amyloid-beta. The results indicated a reduction in cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

Enzyme Inhibition Studies

Another study focused on the inhibition of acetylcholinesterase by this compound. The findings revealed that it could increase acetylcholine levels, which are crucial for memory and learning processes, thus highlighting its relevance in treating cognitive disorders .

Mecanismo De Acción

The mechanism of action of cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Stereochemistry : The cis configuration in the target compound contrasts with trans isomers (e.g., 1349715-96-3, 2141698-23-7), altering steric hindrance and biological target interactions.

- Functional Groups: Substitutions like hydroxyl (1349715-96-3) vs. aminomethyl (target) affect polarity and reactivity. The chloropyrimidinyl group in 1421022-09-4 introduces aromaticity and electronegativity, enhancing binding to biological targets .

Physicochemical Properties

Table 2: Physicochemical Data

*Estimated based on amine functionality; †Estimated based on pyrimidine ring.

Key Observations :

- The hydroxyl group in 1349715-96-3 increases polarity and solubility compared to the aminomethyl group in the target compound.

- The chloropyrimidinyl group in 1421022-09-4 reduces solubility due to hydrophobic effects .

Actividad Biológica

Cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate (CAS No. 1932427-48-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.3 g/mol

- Boiling Point : Approximately 290.6 °C (predicted)

- Density : 1.012 g/cm³ (predicted)

- pKa : 10.12 (predicted)

Research indicates that this compound may exhibit several biological activities, including:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor for enzymes such as β-secretase and acetylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that it can inhibit amyloid beta peptide (Aβ) aggregation, a key factor in the pathogenesis of Alzheimer's disease .

- Cell Viability Improvement : In studies involving astrocyte cells treated with Aβ, the presence of this compound improved cell viability significantly compared to controls treated only with Aβ. This suggests a protective effect against oxidative stress and inflammatory responses induced by Aβ .

Biological Activity Overview

Case Studies

-

In Vitro Studies on Astrocytes :

- The compound was tested for its ability to prevent cell death in astrocytes induced by Aβ1-42. Results showed a notable increase in cell viability when treated with this compound alongside Aβ, indicating its neuroprotective potential.

-

In Vivo Model :

- In an animal model resembling Alzheimer’s pathology, the compound was evaluated for its effects on Aβ deposition and associated inflammatory markers. While it reduced the levels of TNF-α, it did not show significant differences compared to established treatments like galantamine, suggesting further exploration into its bioavailability and efficacy is necessary .

Q & A

Basic: What synthetic methodologies are recommended for preparing cis-tert-butyl 3-(aminomethyl)-4-methylpyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by functionalization of the aminomethyl group. Key steps include:

- Boc Protection: Reacting the pyrrolidine precursor with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in a solvent like THF or dichloromethane .

- Purification: Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the cis isomer. Chiral HPLC or SFC (supercritical fluid chromatography) can resolve enantiomers if racemization occurs .

- Characterization: Confirm structure via / NMR (e.g., δ ~1.4 ppm for Boc methyl groups) and HRMS (High-Resolution Mass Spectrometry) .

Basic: How is the stereochemical integrity of the cis configuration validated?

Answer:

- X-ray Crystallography: Single-crystal diffraction provides unambiguous confirmation of the cis configuration. SHELX programs (e.g., SHELXL) refine crystallographic data to determine bond angles and spatial arrangement .

- NOESY NMR: Nuclear Overhauser effects between the aminomethyl proton and the 4-methyl group in the pyrrolidine ring confirm spatial proximity .

Advanced: How can this compound be utilized as a building block in drug discovery?

Answer:

- Pharmacophore Development: The aminomethyl group serves as a versatile handle for coupling with carboxylic acids (e.g., peptide coupling via EDC/HOBt) or aldehydes (reductive amination). Applications include kinase inhibitor scaffolds or GPCR-targeted ligands .

- SAR Studies: Modifications at the 3-aminomethyl position enable exploration of steric and electronic effects on target binding. For example, introducing fluorinated substituents can enhance metabolic stability .

Basic: What storage conditions are critical for maintaining stability?

Answer:

- Temperature: Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers. Aqueous solubility data (if available) should guide handling protocols to avoid unintended solvolysis .

Advanced: How to optimize HPLC methods for purity analysis?

Answer:

- Column Selection: Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5% → 95% acetonitrile over 20 min).

- Detection: UV detection at 210 nm captures Boc group absorbance. Method validation requires linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ determination .

Advanced: What computational tools model the compound’s interactions in biological systems?

Answer:

- Docking Simulations: Software like AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., enzymes or receptors). Input the compound’s 3D structure (optimized via Gaussian at the B3LYP/6-31G* level) into the active site .

- QSPR Modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with solubility or permeability using PubChem-derived datasets .

Advanced: What in vitro assays are suitable for preliminary toxicity profiling?

Answer:

- Cytotoxicity: MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).

- Genotoxicity: Ames test (bacterial reverse mutation assay) with S9 metabolic activation .

Advanced: What challenges arise during scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.